3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chloro and methyl group, along with a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions: The chloro and methyl groups are introduced via electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride, while methylation can be done using methyl iodide or dimethyl sulfate.
Amide Bond Formation: The final step involves coupling the benzoxazole derivative with 3-chloro-4-methylbenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), amines, thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can engage in hydrogen bonding and π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups can influence the compound’s lipophilicity and binding affinity, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-methylaniline
- 4-chloro-3-methylphenol
- N-(3-chloro-2-methylphenyl)-2,2-dimethylpropionamide
Uniqueness
3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide stands out due to its unique combination of a benzamide core with a benzoxazole moiety. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H17ClN2O2 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-6-9-20-19(10-13)25-22(27-20)16-4-3-5-17(11-16)24-21(26)15-8-7-14(2)18(23)12-15/h3-12H,1-2H3,(H,24,26) |
InChI Key |
MSPKIOZQYBBJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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